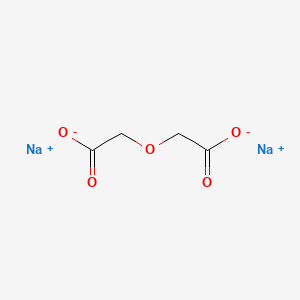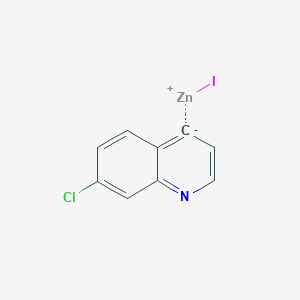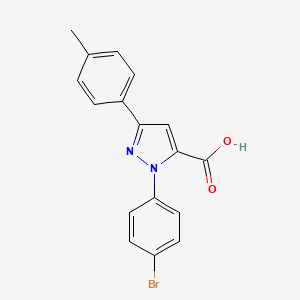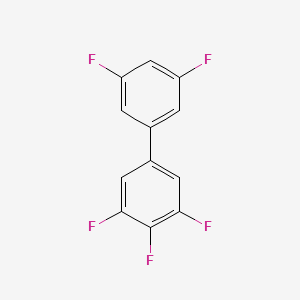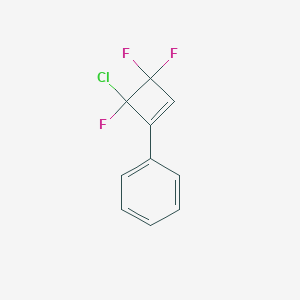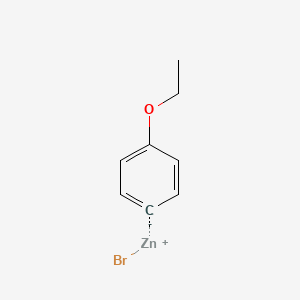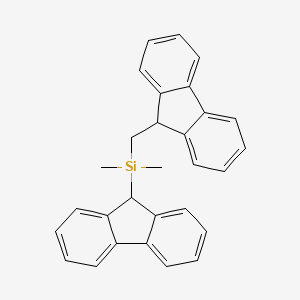
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane: is an organosilicon compound characterized by the presence of two fluorenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane typically involves the reaction of fluorenyl lithium with dichlorodimethylsilane. The reaction proceeds as follows:
Formation of Fluorenyl Lithium: Fluorene is treated with n-butyllithium to form fluorenyl lithium.
Reaction with Dichlorodimethylsilane: The fluorenyl lithium is then reacted with dichlorodimethylsilane to yield this compound.
The reaction conditions generally involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organosilicon chemistry techniques. This includes the use of large-scale reactors and careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The fluorenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
Scientific Research Applications
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane has several scientific research applications, including:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism by which 1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane exerts its effects depends on the specific application. In materials science, its unique structure allows for efficient charge transport and light emission. In catalysis, the silicon center can facilitate various chemical transformations through coordination with substrates and reagents.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(fluoren-9-yl)ethane: Similar structure but lacks the silicon atom.
1,1,2,2-Tetramethyl-1,2-disilane: Contains two silicon atoms but lacks the fluorenyl groups.
Fluorenylsilane: Contains a single fluorenyl group attached to silicon.
Uniqueness
1,2-Bis(fluoren-9-yl)-1,1-dimethyl-1-silaethane is unique due to the combination of fluorenyl groups and a silicon center, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
IUPAC Name |
9H-fluoren-9-yl-(9H-fluoren-9-ylmethyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26Si/c1-30(2,29-26-17-9-7-13-22(26)23-14-8-10-18-27(23)29)19-28-24-15-5-3-11-20(24)21-12-4-6-16-25(21)28/h3-18,28-29H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNQHLIPBJXJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

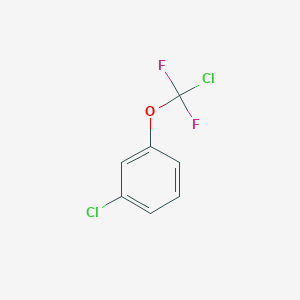
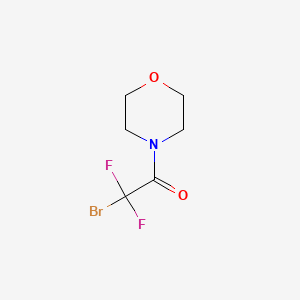
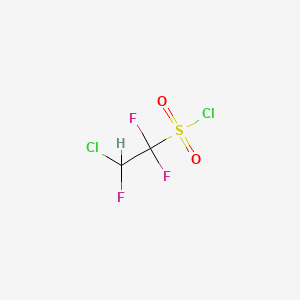
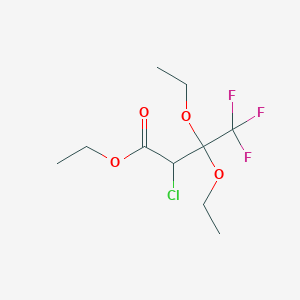
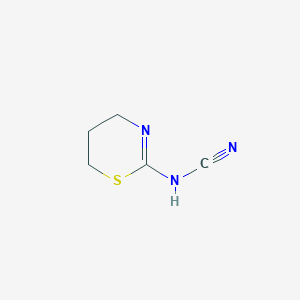
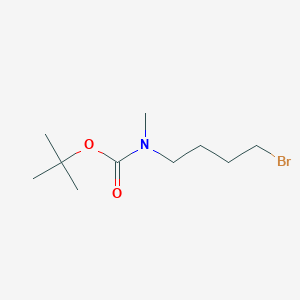
![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)
